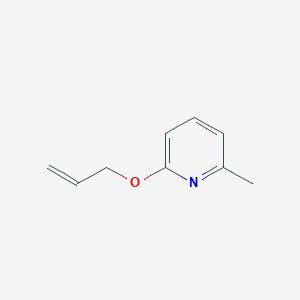
2-Methyl-6-(prop-2-en-1-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-6-(prop-2-en-1-yloxy)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, a general method for synthesizing 2-methylpyridines involves α-methylation of substituted pyridines . This process uses a continuous flow setup, which is more efficient and environmentally friendly than conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to other 2-methylpyridines. These compounds typically have a pyridine ring with a methyl group attached to the second carbon atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
- 2,6-di(pyrazol-1-yl)pyridine and related ligands have been used in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These compounds are considered versatile terpyridine analogues (Halcrow, 2005).
Development of Receptor Antagonists
- Derivatives of 2-Methyl-6-(phenylethynyl)pyridine have been synthesized for potential use as receptor antagonists. They offer improved properties such as selectivity and potency compared to existing compounds (Cosford et al., 2003).
Supramolecular Chemistry
- 2,6-Bis(trimethyltin)pyridine has been used as a building block for Stille-type coupling procedures, leading to the preparation of various pyridine-based ligands for applications in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Catalysis
- Certain (imino)pyridine palladium(II) complexes, derived from 2-Methyl-6-(prop-2-en-1-yloxy)pyridine and related compounds, have been used as selective ethylene dimerization catalysts, demonstrating significant catalytic activity (Nyamato et al., 2015).
Food Chemistry
- Research in food chemistry has identified compounds such as 2-methyl-5-hydroxy-6-propyl-pyridine in heated reaction mixtures, highlighting the formation mechanisms of certain pyridine derivatives (Milić & Piletić, 1984).
Polymer Chemistry
- Novel polyimides derived from pyridine-containing dianhydride monomers have been synthesized, showcasing applications in high-performance materials with good thermal stability and mechanical properties (Wang et al., 2006).
Photovoltaic Applications
- In the field of solar energy, pyridine-anchor co-adsorbents derived from this compound and related compounds have been used to enhance the performance of dye-sensitized solar cells (Wei et al., 2015).
DNA Interaction and Cytotoxicity Studies
- Cu(II) complexes of tridentate ligands based on pyridine derivatives have been studied for their DNA binding properties, showing potential in medical and biochemical applications (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
2-methyl-6-prop-2-enoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-7-11-9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFNVFXCPVVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
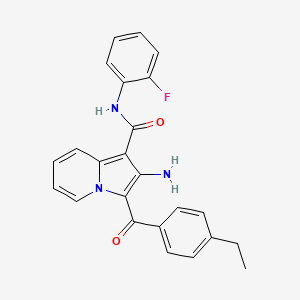
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)
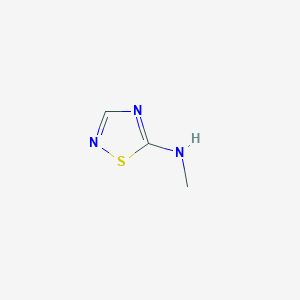
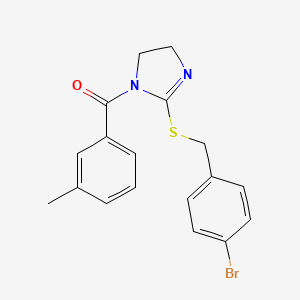

![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)
![1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2982897.png)
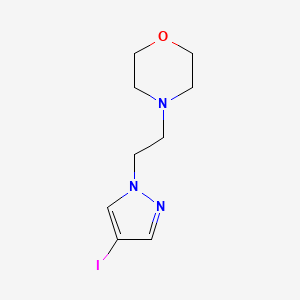
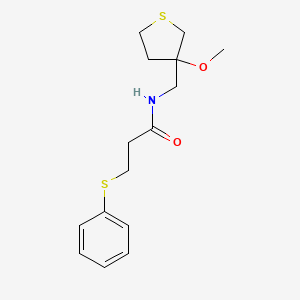

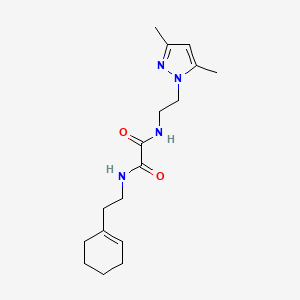
![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
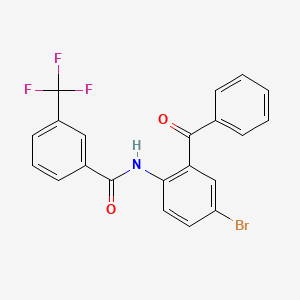
![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)
